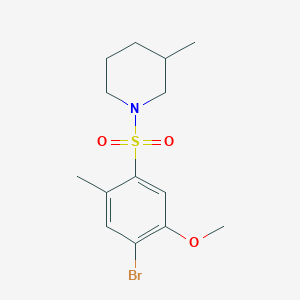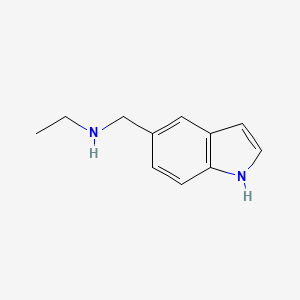![molecular formula C24H18N6O3 B2547704 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573972-32-4](/img/structure/B2547704.png)
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C22H22N6O4 and a molecular weight of 434.456 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a bicyclic system containing a benzene ring and a pyrazine ring . It also contains an amino group and a carboxamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied for their inhibitory activity against 15-lipoxygenase .Scientific Research Applications
Sustainable Synthesis of Organic Compounds
Research highlights innovative approaches to the sustainable synthesis of complex organic molecules like quinolines and pyrimidines, employing catalysis that emphasizes high atom efficiency and environmental friendliness. Such methodologies are essential for developing new pharmaceuticals and materials with minimized environmental impact (Mastalir et al., 2016).
Advanced Material Development
The synthesis of polyamides containing quinoxaline moieties has been investigated for creating materials with excellent thermal stability and solubility in polar aprotic solvents. These properties are crucial for applications in high-performance polymers and coatings, which require materials that can withstand extreme conditions while maintaining their structural integrity (Patil et al., 2011).
Antimicrobial Activity
The antimicrobial activities of quinoxaline derivatives have been explored, indicating potential applications in combating bacterial and yeast infections. This research provides a foundation for developing new antimicrobial agents that could address the growing problem of antibiotic resistance (Vieira et al., 2014).
Polymer Science
Studies on the polymerization of specific quinoxaline-containing compounds reveal their utility in creating novel polymeric materials. These materials could have applications ranging from advanced coatings to components in electronic devices, highlighting the versatility of quinoxaline derivatives in material science (Baek et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the enzyme 15-lipoxygenase . This enzyme belongs to the non-heme iron-containing dioxygenase family and plays a crucial role in the metabolism of polyunsaturated fatty acids .
Mode of Action
This compound acts as an inhibitor of 15-lipoxygenase . It competes with the substrate, leading to a reduction in the enzyme’s activity . The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent and REDOX inhibitor of lipoxygenases .
Biochemical Pathways
The compound this compound affects the lipoxygenase pathway . This pathway involves the stereo- and regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid . The inhibition of 15-lipoxygenase by the compound can alter the production of eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, and other compounds resulting from arachidonic acid metabolism .
Pharmacokinetics
The compound’s inhibitory activity suggests it has the ability to reach its target site and exert its effects .
Result of Action
The inhibition of 15-lipoxygenase by this compound leads to a decrease in the production of eicosanoids or lipid mediators . This can have various molecular and cellular effects, depending on the specific roles of these mediators in different biological processes .
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c25-22-20(24(33)27-15-6-2-1-3-7-15)21-23(29-17-9-5-4-8-16(17)28-21)30(22)26-13-14-10-11-18(31)19(32)12-14/h1-13,31-32H,25H2,(H,27,33)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBDVVZPGAIQEU-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=C(C=C5)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=C(C=C5)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)
![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)
![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)
![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)


